3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl moiety and a 3,4-diethoxybenzamide group. Its molecular architecture combines electron-donating ethoxy groups with a heterocyclic thiadiazole system, which is often associated with biological activity, including antimicrobial and enzyme-inhibitory properties. The thiadiazole ring’s sulfur atoms and the carbamoyl side chain may enhance binding interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
3,4-diethoxy-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S2/c1-3-27-15-8-7-13(10-16(15)28-4-2)18(26)22-19-23-24-20(31-19)30-12-17(25)21-11-14-6-5-9-29-14/h7-8,10,14H,3-6,9,11-12H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPACYDWJMJCRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4-diethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a novel synthetic derivative that incorporates both thiadiazole and oxolane moieties. These structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological efficacy. The incorporation of a thiadiazole ring is particularly noteworthy due to its known pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The presence of the thiadiazole ring in this compound suggests similar potential.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1 | Mycobacterium bovis | 0.045 | Dhumal et al. (2016) |
| 2 | Neisseria gonorrhoeae | 0.03 | Hagras et al. (2018) |
| 3 | Staphylococcus aureus | 0.125 | Desai et al. (2016) |
The compound's structural similarity to these active derivatives implies it may also exhibit potent antimicrobial activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar scaffolds have shown efficacy against various cancer cell lines, including those derived from breast and colon cancers.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 23.29 | CDK9 inhibition |
| 2 | LoVo | 2.44 | Induction of apoptosis |
| 3 | HCT116 | <50 | Disruption of cell cycle progression |
The anticancer activity is often attributed to mechanisms such as apoptosis induction and cell cycle arrest, which are critical in cancer therapeutics.
The mechanisms underlying the biological activities of thiadiazole derivatives generally involve:
- Inhibition of Key Enzymes : Many derivatives inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
- Apoptosis Induction : Compounds induce programmed cell death in cancer cells through various pathways.
- Molecular Docking Studies : Recent studies have employed molecular docking to predict binding affinities to target proteins, enhancing understanding of their action mechanisms.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where one compound demonstrated an IC50 value of 2.44 µM against LoVo cells after a 48-hour incubation , indicating significant anti-proliferative effects with minimal toxicity observed in preliminary tests .
Comparison with Similar Compounds
Structural Similarities and Differences :
- Core Structure : Both compounds share the 1,3,4-thiadiazole ring and the sulfanyl-carbamoyl-ethyltetrahydrofuran (oxolane) side chain.
- Substituent Variation : The target compound has 3,4-diethoxy groups on the benzamide, whereas the brominated analog features a single bromine atom at the 3-position of the benzamide.
Physicochemical Properties :
| Property | Target Compound (3,4-Diethoxy) | 3-Bromo Analog (CAS 893159-96-1) |
|---|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₅S₂ (estimated) | C₁₆H₁₇BrN₄O₃S₂ |
| Molecular Weight | ~452.5 g/mol | 457.4 g/mol |
| Key Functional Groups | Diethoxybenzamide, thiadiazole | Bromobenzamide, thiadiazole |
Implications :
- The bromine atom in the analog may introduce steric and electronic effects, altering binding affinity in biological systems.
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS 1142210-42-1)
Structural Comparison :
- Shared Features : Both compounds contain a 1,3,4-thiadiazole ring and a benzamide-related moiety.
- Key Differences : The comparator replaces the sulfanyl-carbamoyl side chain with a methoxy-linked benzoate ester and a phenylcarbamoyl group.
Physicochemical Data :
| Property | Target Compound | Methyl Benzoate Analog (CAS 1142210-42-1) |
|---|---|---|
| Molecular Weight | ~452.5 g/mol | 369.4 g/mol |
| Functional Groups | Diethoxybenzamide, sulfanyl | Methoxybenzoate, phenylcarbamoyl |
Functional Impact :
- The methoxy-benzoate ester in the analog may reduce metabolic stability compared to the target compound’s amide bonds, which are typically more resistant to hydrolysis .
- The absence of the oxolane-containing side chain in the analog could limit its ability to engage in hydrogen bonding or hydrophobic interactions.
Research Findings and Limitations
- Biological Activity: No direct pharmacological data for the target compound is available in the provided evidence. However, thiadiazole derivatives are frequently studied for antimicrobial and anticancer activity. The diethoxy groups may enhance bioavailability, while the brominated analog’s halogen could improve target selectivity .
- Safety Data: Limited hazard information exists for related compounds.
Preparation Methods
Cyclization of Thioamide Precursors
The thiadiazole ring is typically constructed via cyclization reactions involving thioamides, hydrazine, and carbon disulfide. A patent by outlines a scalable single-batch process:
Procedure :
-
Reactants : Thioacetamide (1 mol), hydrazine (1 mol), potassium hydroxide (1 mol), and carbon disulfide (1.2 mol).
-
Solvent : Ethanol (anhydrous).
-
Conditions :
-
Step 1: React thioamide and hydrazine at 0–60°C for 2 hours.
-
Step 2: Add KOH and CS₂, stir at 30°C for 2 hours.
-
Step 3: Acidify with H₂SO₄ to pH 2–3, precipitate product.
-
Adaptation for Target Compound :
Alternative Thiadiazole Formation Routes
-
Reactants : Thiosemicarbazide (0.05 mol) and substituted benzaldehydes.
-
Conditions : Reflux in POCl₃ for 1 hour, followed by aqueous workup.
-
Yield : 70–75% for N-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives.
Functionalization of the Thiadiazole at Position 5
Sulfanyl Group Introduction
The 5-sulfanyl group is introduced via nucleophilic substitution or oxidative coupling. A study by describes dithioether formation using 1,3,4-thiadiazole-2,5-dithiol:
Procedure :
-
Reactants : 1,3,4-thiadiazole-2,5-dithiol (1 mol), bromoacetamide derivatives (1.1 mol).
-
Conditions :
-
Solvent: Dimethylformamide (DMF).
-
Temperature: 60°C for 6 hours.
-
Base: Triethylamine (1.5 mol).
-
Application to Target Compound :
-
Substitute bromoacetamide with [(oxolan-2-yl)methyl]carbamoylmethyl bromide to attach the oxolan-containing side chain.
Oxolan-Methylcarbamoyl Side Chain Synthesis
The oxolan (tetrahydrofuran) segment is synthesized separately and coupled via carbamate chemistry:
-
Step 1 : Prepare (oxolan-2-yl)methylamine via reductive amination of tetrahydrofurfural.
-
Step 2 : React with chloroacetyl chloride to form [(oxolan-2-yl)methyl]carbamoylmethyl chloride.
-
Step 3 : Couple with 5-mercapto-1,3,4-thiadiazole-2-amine under basic conditions (K₂CO₃, DMF, 50°C).
Benzamide Coupling to the Thiadiazole
Activation of 3,4-Diethoxybenzoic Acid
Amide Bond Formation
-
Reactants : Thiadiazole-2-amine (1 mol), 3,4-diethoxybenzoyl chloride (1.1 mol).
-
Conditions :
-
Solvent: Dichloromethane (DCM).
-
Base: Pyridine (1.5 mol).
-
Temperature: 0°C → room temperature, 12 hours.
-
Integrated Synthesis Pathway
A consolidated route integrating the above steps is proposed:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Thiadiazole ring formation | Ethanol, 30°C, 2 h | 85% |
| 2 | Sulfanyl side chain attachment | DMF, 60°C, 6 h | 70% |
| 3 | Benzamide coupling | DCM, pyridine, 0°C → RT | 80% |
Comparative Analysis of Methodologies
Efficiency and Scalability
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux in polar aprotic solvents (e.g., acetonitrile) .
- Step 2 : Introduction of the sulfanyl-carbamoylmethyl group via nucleophilic substitution, requiring controlled pH and temperature (40–60°C) to avoid side reactions .
- Step 3 : Coupling the benzamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Optimization : Reaction yields are maximized by monitoring intermediates via TLC/HPLC and adjusting solvent polarity (e.g., switching from DCM to THF for solubility) .
Q. Which analytical techniques are essential for structural characterization, and how are spectral data interpreted?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethoxy groups), δ 3.5–4.0 ppm (oxolane methylene), and δ 7.8–8.2 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Signals near 165–170 ppm indicate carbonyl groups (benzamide, carbamoyl) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 506.12 for C₂₃H₂₇N₄O₅S₂⁺) .
- IR Spectroscopy : Absorbance at ~3300 cm⁻¹ (N-H stretch) and ~1670 cm⁻¹ (C=O) confirm amide bonds .
Advanced Research Questions
Q. How do structural modifications in the thiadiazole ring influence biological activity, and what methodologies establish SAR?
-
SAR Strategies :
- Substituent Variation : Compare analogs with ethoxy (this compound) vs. methoxy () or trifluoromethyl () groups. Bioassays (e.g., antimicrobial MIC tests) reveal enhanced activity with electron-withdrawing groups .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like bacterial dihydrofolate reductase (DHFR). A docking score of −9.2 kcal/mol suggests strong binding .
-
Data Table :
Substituent (R) IC₅₀ (µM, DHFR Inhibition) LogP 3,4-Diethoxy 12.3 ± 1.2 2.8 4-Methoxy 28.7 ± 2.1 2.1 4-Trifluoromethyl 9.5 ± 0.9 3.4
Q. What experimental strategies resolve discrepancies in reported biological activity data?
- Reproducibility Checks : Standardize assay conditions (e.g., cell line: HeLa vs. MCF-7; incubation time: 48 hr) .
- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Statistical Analysis : Apply ANOVA to compare data across studies; a p-value <0.05 indicates significant variation due to substituent effects .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding to DHFR .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., bioavailability score: 0.55; CNS permeability: low) .
Q. What challenges arise in scaling up synthesis, and how are they addressed methodologically?
- Challenges : Exothermic reactions during thiadiazole formation; low solubility of intermediates in large batches.
- Solutions :
- Use jacketed reactors for temperature control (−5°C to 25°C gradients) .
- Switch to mixed solvents (e.g., EtOH:H₂O 7:3) for recrystallization to improve yield (from 65% to 82%) .
Key Notes
-
Contradictions in Evidence :
- reports higher antimicrobial activity for methoxy analogs, while notes trifluoromethyl groups enhance potency. This highlights substituent-dependent bioactivity .
- Cyclization methods vary: iodine/TEA () vs. PCl₃ (), impacting yield and purity .
-
Methodological Rigor : Always cross-validate synthetic routes with spectral data and biological replicates to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
